5-Methyl-4-methylene-1,2-dioxolan-3-ol
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Overview
Description
5-Methyl-4-methylene-1,2-dioxolan-3-ol is an organic compound with the molecular formula C5H6O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group. It is related to other dioxolanes and dioxanes, which are commonly used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-4-methylene-1,2-dioxolan-3-ol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-methylene-1,2-dioxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-4-methylene-1,2-dioxolan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4-methylene-1,2-dioxolan-3-ol involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Methyl-4-methylene-1,2-dioxolan-3-ol is unique due to its specific ring structure and the presence of the methylene group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in various synthetic applications where other dioxolanes or dioxanes may not be suitable .
Properties
CAS No. |
105945-00-4 |
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Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
5-methyl-4-methylidenedioxolan-3-ol |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3 |
InChI Key |
QSUOSYRPILUFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)C(OO1)O |
Origin of Product |
United States |
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